(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide is a complex organic compound characterized by its unique structural features This compound contains a cyano group, a pyrrole ring substituted with dimethyl and nitrophenyl groups, and an enamide functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Formation of the Enamide: The final step involves the formation of the enamide by reacting the substituted pyrrole with an appropriate cyano and methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitro-oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or acylated products.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and nitrophenyl moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LN002: An alternative oxidase inhibitor with potential anti-Cryptosporidium activity.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other functionalized pyrroles.
Uniqueness
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Biologische Aktivität
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrrole ring, a cyano group, and an N-methylprop-2-enamide moiety, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring : Synthesized via the Paal-Knorr reaction.
- Introduction of the Cyano Group : Achieved through nucleophilic substitution using cyanating agents.
- Final Coupling : Involves condensation with various aromatic groups.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Activity
In vitro studies have shown that derivatives of similar compounds can modulate inflammatory responses. For instance, (E)-2-cyano-N,3-diphenylacrylamide demonstrated significant reductions in nitrite and pro-inflammatory cytokines (IL-1β and TNFα) in macrophage cultures at non-cytotoxic concentrations .
Table 1: Anti-inflammatory Effects of Related Compounds
Compound | Dose (μM) | Nitrite Reduction (%) | IL-1β Reduction (%) | TNFα Reduction (%) |
---|---|---|---|---|
JMPR-01 | 25 | 45 | 50 | 40 |
JMPR-01 | 50 | 60 | 70 | 55 |
Dexamethasone (Control) | 100 | 80 | 85 | 90 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for antiproliferative activity against various cancer cell lines, showing promising results. For example, fluorinated derivatives exhibited significant inhibition of cell proliferation in breast and colon cancer models .
The proposed mechanism involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
- Receptor Modulation : It could affect signaling pathways related to inflammation and cancer progression.
Molecular docking studies have identified potential binding sites on target enzymes such as COX-2 and iNOS, indicating a strong affinity that could lead to therapeutic applications .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in preclinical models:
- Study on JMPR-01 : This compound showed a significant reduction in paw edema in CFA-induced models and decreased leukocyte migration in peritonitis models, suggesting strong anti-inflammatory potential .
- Antiproliferative Assays : Compounds structurally related to this compound were tested against various cancer cell lines, revealing IC50 values that support further investigation into their therapeutic uses .
Comparative Analysis
When compared to structurally similar compounds such as dichloroanilines, this compound exhibits unique properties due to its specific functional groups that enhance its biological activity.
Table 2: Comparison of Biological Activities
Compound Name | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|
(E)-2-cyano-N,3-diphenylacrylamide | Significant | Moderate |
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol] | High | High |
2,4-Dichloroaniline | Low | Low |
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-7-13(8-14(10-18)17(22)19-3)12(2)20(11)15-5-4-6-16(9-15)21(23)24/h4-9H,1-3H3,(H,19,22)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIVCOHWMSICR-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C(C#N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.